molecular formula C16H14N6O3S B2446000 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034599-63-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2446000
CAS No.: 2034599-63-6
M. Wt: 370.39
InChI Key: HQHCDMJSEWFVLJ-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrazine core linked to an isoxazole moiety and a thiophene ring. The molecular formula is C16H14N6O3SC_{16}H_{14}N_{6}O_{3}S with a molecular weight of 370.4 g/mol.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Alkylation : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.
  • Coupling with Isoxazole and Thiophene : The final product is formed through coupling reactions that incorporate the thiophene and isoxazole components.

Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, this compound has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical targets in cancer therapy .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1. For instance:

  • Isoxazole (3) : Induces a decrease in Bcl-2 expression while increasing p21^WAF-1 levels.

These effects suggest that the compound may promote apoptosis and cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good antibacterial activity against various strains, indicating potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : Interaction with specific molecular targets such as enzymes or receptors.
  • Enzyme Inhibition : Modulation of enzyme activity leading to altered signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have documented the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against HL-60 leukemia cells with IC50 values ranging from 86 to 755 μM .
Study 2Showed that the compound acts as a dual inhibitor for c-Met and VEGFR pathways in various cancer cell lines .
Study 3Evaluated its antibacterial properties against multiple strains with promising results .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-2-24-16-14-20-19-13(22(14)6-5-17-16)9-18-15(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCDMJSEWFVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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